
3-Amino-1,1,1-trichloropentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1,1,1-trichloropentan-2-ol is a chemical compound with the molecular formula C5H10Cl3NO and a molecular weight of 206.5 g/mol It is characterized by the presence of an amino group, three chlorine atoms, and a hydroxyl group attached to a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,1,1-trichloropentan-2-ol with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Amino-1,1,1-trichloropentan-2-ol may involve large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated compounds and ammonia.
化学反应分析
Types of Reactions
3-Amino-1,1,1-trichloropentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the amino group to other functional groups.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or amines.
Substitution: Formation of substituted pentanols or amines.
科学研究应用
3-Amino-1,1,1-trichloropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Amino-1,1,1-trichloropentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
相似化合物的比较
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar structure but with fluorine atoms instead of chlorine.
3-Amino-1,1,1-trichloropropan-2-ol: Shorter carbon chain but similar functional groups.
属性
CAS 编号 |
35695-72-8 |
|---|---|
分子式 |
C5H10Cl3NO |
分子量 |
206.49 g/mol |
IUPAC 名称 |
3-amino-1,1,1-trichloropentan-2-ol |
InChI |
InChI=1S/C5H10Cl3NO/c1-2-3(9)4(10)5(6,7)8/h3-4,10H,2,9H2,1H3 |
InChI 键 |
OOPHKDFPMLXMPI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C(Cl)(Cl)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


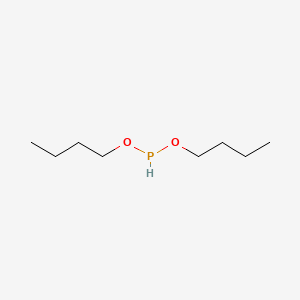
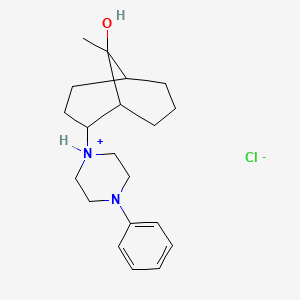

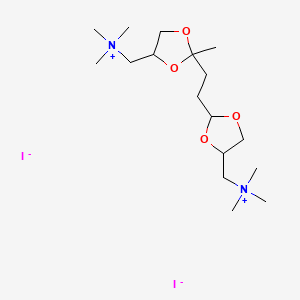
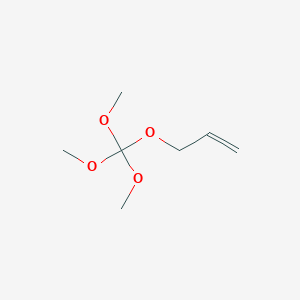
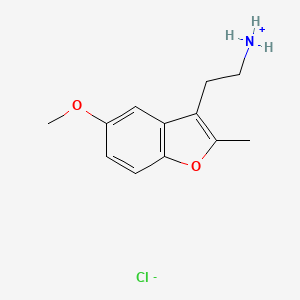
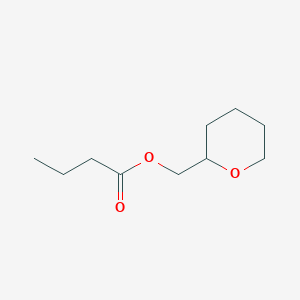
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
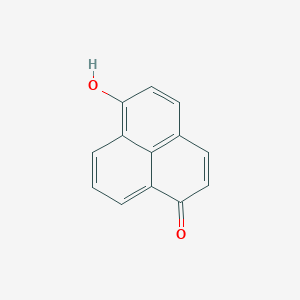
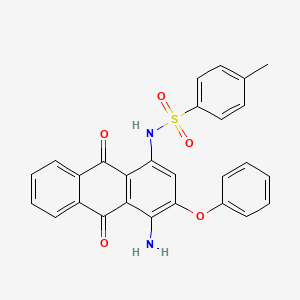
![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
